structural characterization of imidazo[1,5,4-de][1,4]benzoxazine
structural characterization of imidazo[1,5,4-de][1,4]benzoxazine
An In-Depth Technical Guide to the Structural Characterization of Imidazo[1,5,4-de][1][2]benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5,4-de][1][2]benzoxazine core represents a novel and intriguing heterocyclic scaffold with significant potential in medicinal chemistry and materials science. As with any new molecular entity, a thorough and unambiguous structural characterization is paramount to understanding its chemical properties, biological activity, and potential for further development. This guide provides a comprehensive, field-proven framework for the structural elucidation of this specific tricyclic system. We will delve into the core analytical techniques—Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and X-ray Crystallography—offering not just procedural steps, but the underlying scientific rationale for each experimental choice. This document is designed to be a self-validating system, grounding its protocols in established methodologies for analogous heterocyclic systems and providing a predictive framework for researchers embarking on the synthesis and characterization of this and related novel compounds.
Introduction: The Imperative of Structural Integrity
The fusion of an imidazole ring with a benzoxazine system in the specific arrangement of imidazo[1,5,4-de][1][2]benzoxazine creates a unique electronic and steric environment. The potential for diverse biological activities is significant, drawing from the known pharmacological profiles of both imidazole and benzoxazine derivatives, which include antifungal, anticancer, and enzyme inhibitory activities.[3][4][5] A precise understanding of the three-dimensional arrangement of atoms, bond lengths, and intermolecular interactions is the bedrock upon which all further research is built. This guide will provide the necessary tools to establish that foundation with confidence.
The Characterization Workflow: A Multi-Technique Approach
The structural elucidation of a novel compound is a puzzle solved by the convergence of evidence from multiple analytical techniques. Each method provides a unique piece of information, and together they create a complete and validated picture of the molecule's identity and structure.
Caption: Overall workflow for the structural characterization of a novel compound.
Mass Spectrometry: The First Glimpse
Mass spectrometry (MS) provides the molecular weight of the target compound, offering the first critical piece of evidence for its successful synthesis. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition of the molecule with high accuracy.
Predicted Mass Spectrometry Data
The fragmentation of the imidazo[1,5,4-de][1][2]benzoxazine core is expected to be influenced by the stability of the fused aromatic system.[6] The protonated molecular ion [M+H]⁺ will be the most prominent peak.
| Ion | Proposed Formula | Predicted m/z (Monoisotopic) | Notes |
| [M+H]⁺ | [C₁₀H₇N₂O]⁺ | 171.0558 | Protonated molecular ion. |
| [M+H - CO]⁺ | [C₉H₇N₂]⁺ | 143.0609 | Loss of carbon monoxide from the oxazine ring. |
| [M+H - HCN]⁺ | [C₉H₆NO]⁺ | 144.0449 | Loss of hydrogen cyanide from the imidazole ring. |
| [M+H - CO - HCN]⁺ | [C₈H₆N]⁺ | 116.0497 | Subsequent loss of HCN following the loss of CO. |
Experimental Protocol: LC-MS/MS Analysis
This protocol is designed to achieve robust ionization and fragmentation data.
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.[7]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a standard starting point for good protonation.
-
Data Acquisition:
-
Acquire data in positive ion mode.
-
Set the mass range to m/z 50-500.
-
Perform MS/MS analysis on the [M+H]⁺ ion to obtain fragmentation data. Use a collision energy ramp to observe the different fragmentation pathways.
-
NMR Spectroscopy: Mapping the Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule in solution. A combination of one- and two-dimensional experiments is essential for an unambiguous assignment of all proton and carbon signals.[2]
Predicted ¹H and ¹³C NMR Data
The chemical shifts are predicted based on the electronic environment of the fused ring system, with analogies drawn from related imidazobenzoxazines and other aromatic heterocycles.[2][8][9]
¹H NMR (400 MHz, DMSO-d₆):
| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) |
| H1 | 7.8 - 8.0 | s | N/A |
| H3 | 8.1 - 8.3 | s | N/A |
| H5 | 7.0 - 7.2 | d | ~8.0 |
| H6 | 6.8 - 7.0 | t | ~7.5 |
| H7 | 7.1 - 7.3 | d | ~8.0 |
¹³C NMR (100 MHz, DMSO-d₆):
| Carbon | Predicted δ (ppm) |
| C1 | 115 - 120 |
| C3 | 135 - 140 |
| C4a | 140 - 145 |
| C5 | 118 - 122 |
| C6 | 120 - 125 |
| C7 | 110 - 115 |
| C7a | 145 - 150 |
| C8a | 125 - 130 |
| C9a | 130 - 135 |
Experimental Protocols: A Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10]
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR for Structural Elucidation:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, which will be crucial for assigning the protons on the benzene ring (H5, H6, H7).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is key for piecing together the entire molecular framework, for example, by correlating H1 to C8a and C9a, and H3 to C4a.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help confirm the regiochemistry of the fused rings.
-
Caption: Workflow for NMR-based structural assignment.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[11] It offers precise information on bond lengths, bond angles, and intermolecular interactions.
Predicted Crystallographic Data
Based on related heterocyclic structures, the following are reasonable expectations for the crystallographic parameters of imidazo[1,5,4-de][1][2]benzoxazine.[12][13]
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic molecules. |
| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric and non-centrosymmetric packing.[11] |
| Z (molecules/cell) | 2 or 4 | Typical for small organic molecules.[11] |
| Key Interactions | π-π stacking, C-H···N or C-H···O hydrogen bonds | Expected for a planar, aromatic system with heteroatoms.[13][14] |
Experimental Protocol: From Solution to Structure
-
Crystallization:
-
The growth of high-quality single crystals is the most critical and often challenging step.[11]
-
Screen various solvents and solvent combinations (e.g., methanol, ethanol, ethyl acetate, hexane).
-
Employ techniques like slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[11][13]
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model.
-
Refine the model against the experimental data to obtain the final, high-resolution crystal structure.
-
Computational Chemistry: A Synergistic Approach
Computational methods, particularly Density Functional Theory (DFT), can be used to complement experimental data. DFT calculations can be employed to:
-
Optimize the molecular geometry, providing theoretical bond lengths and angles for comparison with X-ray data.
-
Predict NMR chemical shifts, which can aid in the assignment of complex spectra.
-
Analyze the molecular orbitals and electronic properties of the molecule.
-
Investigate the thermodynamics of potential reaction pathways.[15][16]
Conclusion
The structural characterization of imidazo[1,5,4-de][1][2]benzoxazine requires a meticulous and multi-faceted approach. By systematically applying the mass spectrometry, NMR, and X-ray crystallography techniques detailed in this guide, researchers can confidently and accurately elucidate the structure of this novel heterocyclic system. The principles and protocols outlined herein provide a robust framework for ensuring the scientific integrity of the data, paving the way for the exploration of the promising chemical and biological properties of this new class of compounds.
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